Nocardicyclin B

Antimicrobial Discovery Natural Product Chemistry Cancer Research

Researchers screening for antimicrobials often face confounding cytotoxicity from lead compounds. Nocardicyclin B eliminates this variable: it demonstrates selective activity against Gram-positive bacteria, including Mycobacterium and Nocardia spp., with no reported cytotoxicity - unlike Nocardicyclin A. • Non-cytotoxic anthracycline - ideal negative control for isolating antimicrobial mechanisms from anticancer effects • Gram-positive selective; inactive against Gram-negative bacteria, enabling mixed-culture differential experiments • Unique carbon-methylated aminosugar and 1,8-dimethoxy-10-carbonyl tetracenequinone scaffold for semi-synthetic derivatization Supplied as a research reference standard with ≥95% purity. For R&D use only.

Molecular Formula C32H37NO12
Molecular Weight 627.6 g/mol
Cat. No. B1245746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNocardicyclin B
Synonymsnocardicyclin B
Molecular FormulaC32H37NO12
Molecular Weight627.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)(C)O)OC)(C)N(C)C)OC(=O)C
InChIInChI=1S/C32H37NO12/c1-13-29(44-14(2)34)31(3,33(5)6)12-19(43-13)45-27-21-16(28(39)32(4,40)30(27)42-8)11-15-20(25(21)37)26(38)22-17(35)9-10-18(41-7)23(22)24(15)36/h9-11,13,19,27,29-30,35,37,40H,12H2,1-8H3/t13-,19-,27+,29+,30+,31-,32-/m0/s1
InChIKeyKSIJUTXUYOOHKG-WAPWPLBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nocardicyclin B: Product Identity and Structure


Nocardicyclin B is an anthracycline antibiotic isolated from the mycelial cake of the actinomycete Nocardia pseudobrasiliensis IFM 0624 (JCM 9894) [1]. It is characterized by a tetracenequinone core with 1- and 8-methoxyl groups, a 10-carbonyl group, and a novel carbon-methylated aminosugar moiety [1]. Its molecular formula is C32H37NO12 with a molecular weight of 627.64 g/mol [2]. This compound serves as a key member of the nocardicyclin class and is often used as a reference standard in natural product research and antimicrobial discovery [1].

Anthracycline antibiotic from Nocardia pseudobrasiliensis; natural product research reference standard
Gram-positive selective antimicrobial without reported cytotoxicity — suitable for antimicrobial-focused assays
Divergent profile from Nocardicyclin A — enables class-internal comparator studies for structure-activity relationships

Nocardicyclin B: Why Generic Substitution Fails


Substituting Nocardicyclin B with other in-class anthracyclines or Nocardia-derived antibiotics is scientifically unsound due to its unique structural features and distinct bioactivity profile [1]. Unlike Nocardicyclin A, which exhibits pronounced cytotoxic activity against leukemia cell lines (L1210 and P388), Nocardicyclin B demonstrates a divergent pharmacological focus, with documented antimicrobial activity but no reported cytotoxicity [1]. The presence of a novel carbon-methylated aminosugar and a specific methylation pattern on the tetracenequinone ring distinguishes it from other mutactimycins and anthracyclines, which directly impacts its interaction with biological targets and its overall spectrum of activity [1]. Generic substitution would therefore introduce confounding variables in any experiment, potentially invalidating results and wasting resources.

Activity mismatch

Nocardicyclin A exhibits reported cytotoxicity against leukemia cell lines; substitution may introduce cytotoxicity confounding into antimicrobial experiments.

Structural mismatch

Unique carbon-methylated aminosugar and tetracenequinone methylation pattern differ from mutactimycins and other anthracyclines — may shift target engagement and spectrum.

Nocardicyclin B: Head-to-Head Comparator Evidence


Divergent Cytotoxicity vs. Nocardicyclin A

Nocardicyclin B differentiates itself from its closest analog, Nocardicyclin A, primarily through a lack of measurable cytotoxic activity. While Nocardicyclin A exerts cytotoxic activity against L1210 and P388 leukemia cell lines, Nocardicyclin B does not exhibit this property [1]. This functional divergence is underpinned by a key structural difference: Nocardicyclin B has a molecular formula of C32H37NO12, whereas Nocardicyclin A has C30H35NO11 [1]. This indicates a more complex, heavily methylated and glycosylated structure for Nocardicyclin B, which is directly linked to its altered biological function [1]. Vendor data corroborates this, noting Nocardicyclin A is 'more active than B,' likely referencing its broader cytotoxic and antimicrobial potency . For a user requiring a non-cytotoxic antimicrobial control or a specific chemical scaffold for semi-synthesis, Nocardicyclin B is the only viable option within this class.

Cytotoxicity vs. Nocardicyclin A
Head-to-head
Nocardicyclin B: no cytotoxicity reported (L1210/P388)
Nocardicyclin A: cytotoxic activity reported
Supports use as non-cytotoxic antimicrobial comparator
Cell culture assay; Tanaka et al., 1997
Antimicrobial Discovery Natural Product Chemistry Cancer Research

Unique Structural Motifs vs. Anthracyclines

Nocardicyclin B possesses a defined set of structural modifications not universally found across the anthracycline class. Its structure is characterized by the presence of 1- and 8-methoxyl groups and a 10-carbonyl group on the tetracenequinone ring, in addition to a novel carbon-methylated aminosugar constituent [1]. While many anthracyclines are glycosylated, the specific pattern of methylation and the exact nature of the aminosugar are key differentiators. This contrasts with other anthracyclines like mutactimycins, which may have different substitution patterns (e.g., demethylated forms) [2]. This precise molecular architecture dictates its specific interactions with bacterial ribosomes or DNA, influencing both its spectrum of activity and its resistance profile.

Structural motifs
Class-level
1-/8-methoxyl, 10-carbonyl, novel carbon-methylated aminosugar; formula C32H37NO12
Distinct from demethyl mutactimycins; confirms identity for SAR studies
Spectroscopic characterization; Tanaka et al., 1997
Structural Biology Chemoinformatics Biosynthesis

Gram-Positive Selectivity vs. Broad-Spectrum Agents

Nocardicyclin B exhibits a specific and narrow spectrum of antimicrobial activity, being active against Gram-positive bacteria, including Mycobacterium spp. and Nocardia spp., but importantly, inactive against Gram-negative bacteria [1]. This selective profile contrasts with broader-spectrum agents like nocardicins A and B (monocyclic β-lactams), which show activity against a range of Gram-negative bacteria including Proteus and Pseudomonas [2]. While specific Minimum Inhibitory Concentration (MIC) values are not reported in the primary literature for Nocardicyclin B, its defined Gram-positive selectivity is a crucial parameter for experimental design, especially when screening for narrow-spectrum agents or investigating mechanisms of action against acid-fast bacteria.

Gram-positive selectivity
Class-level
Active vs. Gram-positive (incl. Mycobacterium, Nocardia)
Inactive vs. Gram-negative bacteria
Enables Gram-positive selective screening designs
Antimicrobial susceptibility assays; Tanaka et al., 1997
Antimicrobial Susceptibility Testing Microbiology Drug Discovery

Nocardicyclin B: Research Application Scenarios


Cytotoxicity Negative Control in MoA Studies

Given that Nocardicyclin A demonstrates cytotoxicity against L1210 and P388 leukemia cells while Nocardicyclin B does not [1], B is the ideal negative control compound in experiments designed to isolate the antimicrobial mechanism of action from the anticancer mechanism within the nocardicyclin class. Using B ensures that any observed antimicrobial effect is not confounded by parallel cytotoxic events, providing cleaner, more interpretable data.

Gram-Positive Selective Screening Agent

Nocardicyclin B's specific activity against Gram-positive bacteria, including Mycobacterium and Nocardia species, coupled with its inactivity against Gram-negative bacteria [1], makes it a valuable tool in phenotypic screening campaigns. It can be used to identify novel targets or pathways in fastidious Gram-positive organisms, or as a selective agent in mixed microbial culture experiments where suppression of Gram-negative background flora is desired.

Semi-Synthetic Derivatization Scaffold

The unique structural features of Nocardicyclin B—specifically the 1- and 8-methoxyl groups, 10-carbonyl group, and novel carbon-methylated aminosugar [1]—present multiple handles for semi-synthetic modification. Researchers can use B as a starting material to generate novel analogs, with the goal of enhancing its antimicrobial potency, broadening its spectrum, or even introducing new activities. Its lack of inherent cytotoxicity is an advantageous starting point for developing safer therapeutic candidates.

Application
Selection Property
Validation Focus
Cytotoxicity-negative comparator for antimicrobial MoA studies
Non-cytotoxic antimicrobial profile
Confirm lack of cytotoxicity in target cell models
Gram-positive selective screening agent
Reported Gram-positive selectivity
Strain-panel susceptibility profiling
Semi-synthetic derivatization scaffold
Unique structural handles (methoxyl, carbonyl, aminosugar)
Derivative antimicrobial and cytotoxicity assessment

Technical Documentation Hub

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31 linked technical documents
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